molecular formula C17H20ClN3O3S B14953301 2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B14953301
M. Wt: 381.9 g/mol
InChI Key: AGZFCYHUXWMLDU-UHFFFAOYSA-N
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Description

2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, an acetyl group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the acetyl and chlorobenzyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[acetyl(2-methoxyethyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-[acetyl(2-methoxyethyl)amino]-N-(2-bromobenzyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-[acetyl(2-methoxyethyl)amino]-N-(2-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

2-[acetyl(2-methoxyethyl)amino]-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H20ClN3O3S/c1-11-15(16(23)19-10-13-6-4-5-7-14(13)18)25-17(20-11)21(12(2)22)8-9-24-3/h4-7H,8-10H2,1-3H3,(H,19,23)

InChI Key

AGZFCYHUXWMLDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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